molecular formula C8H6BrF3N2 B12996542 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine

Cat. No.: B12996542
M. Wt: 267.05 g/mol
InChI Key: XQQVRQMWMGPTMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine: is an organic compound with the molecular formula C8H6BrF3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethylcyclopropyl group at the 2nd position of the pyrimidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, the compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can serve as a precursor for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators .

Industry: The compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants and fungi .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyrimidine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Comparison: Compared to similar compounds, 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects. This can influence the compound’s reactivity and binding properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H6BrF3N2

Molecular Weight

267.05 g/mol

IUPAC Name

5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine

InChI

InChI=1S/C8H6BrF3N2/c9-5-3-13-6(14-4-5)7(1-2-7)8(10,11)12/h3-4H,1-2H2

InChI Key

XQQVRQMWMGPTMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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